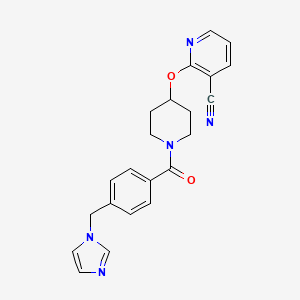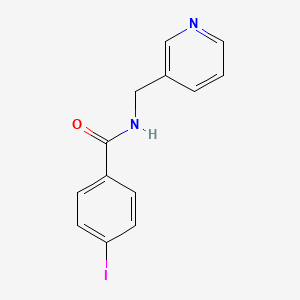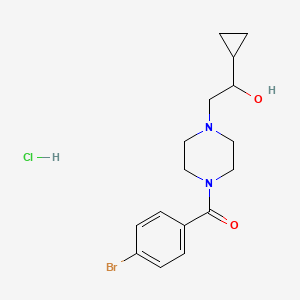![molecular formula C20H20N4O4 B2662554 (1R,2S)-2-[[(7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino]-cyclohexanecarboxylic acid](/img/structure/B2662554.png)
(1R,2S)-2-[[(7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino]-cyclohexanecarboxylic acid
概要
説明
PF-06928215は、環状GMP-AMPシンターゼ(cGAS)の高親和性阻害剤であり、cGASは先天性免疫応答において重要な役割を果たす細胞質DNAセンサーです。この化合物は、アデノシン三リン酸(ATP)とグアノシン三リン酸(GTP)から環状GMP-AMP(cGAMP)の合成に関与するcGAS活性部位を標的として開発されました。 このプロセスは、インターフェロン遺伝子刺激因子(STING)経路の活性化に不可欠であり、タイプIインターフェロンと炎症性サイトカインの産生につながります .
科学的研究の応用
PF-06928215 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, the compound is used as a tool to study the inhibition of cGAS and its effects on the synthesis of cGAMP . In biology, PF-06928215 is employed to investigate the role of cGAS in the innate immune response and its involvement in autoimmune diseases such as systemic lupus erythematosus . In medicine, the compound has potential therapeutic applications for treating autoinflammatory diseases by inhibiting the cGAS-STING pathway . Industrial applications of PF-06928215 include its use in high throughput assays for the identification and optimization of next-generation cGAS inhibitors .
準備方法
PF-06928215の合成は、低親和性フラグメントヒットから始まり、複数のステップを伴います。開発プロセスには、cGAS活性部位への高親和性結合を実現するためのフラグメントの最適化が含まれます。 合成経路と反応条件は、付録の生化学および構造データに詳しく記載されています . PF-06928215の工業的生産方法は、入手可能な文献には明示されていませんが、この化合物の合成には、タンパク質A/Gクロマトグラフィーによる精製、続いてサイズ排除クロマトグラフィーを含む標準的な有機合成技術が使用されている可能性があります .
化学反応の分析
PF-06928215は、cGAS活性部位への結合など、さまざまな化学反応を起こします。 この化合物の高親和性結合は、解離定数(K_D)が200 nMであることを特徴としています . 主な反応には、cGASとの相互作用があり、cGAMP合成の阻害につながります。 これらの反応で使用される一般的な試薬と条件には、Cy5標識cGAMPと、cGAMPを特異的に認識する高親和性モノクローナル抗体があります . これらの反応から生成される主な生成物は、cGAS活性の阻害であり、STING経路の下流の活性化を防ぎます .
科学研究への応用
PF-06928215は、化学、生物学、医学、産業などの分野において、いくつかの科学研究への応用が期待されています。 化学において、この化合物は、cGASの阻害とそのcGAMP合成への影響を研究するためのツールとして使用されます . 生物学において、PF-06928215は、先天性免疫応答におけるcGASの役割とその全身性エリテマトーデスなどの自己免疫疾患への関与を調査するために使用されます . 医学において、この化合物は、cGAS-STING経路を阻害することで、自己炎症性疾患を治療するための潜在的な治療用途があります . PF-06928215の産業的応用には、次世代cGAS阻害剤の同定と最適化のためのハイスループットアッセイで使用することが含まれます .
作用機序
PF-06928215は、cGASの活性部位に結合することで作用し、その活性を阻害します。 この化合物のcGASへの高親和性結合は、ATPとGTPからのcGAMPの合成を防ぎます . この阻害は、タイプIインターフェロンと炎症性サイトカインの産生に関与するSTING経路の活性化をブロックします . PF-06928215の分子標的は、cGASタンパク質と下流のSTING経路を含みます .
類似化合物との比較
特性
IUPAC Name |
(1R,2S)-2-[(7-oxo-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c25-17-10-16(12-6-2-1-3-7-12)22-18-14(11-21-24(17)18)19(26)23-15-9-5-4-8-13(15)20(27)28/h1-3,6-7,10-11,13,15,21H,4-5,8-9H2,(H,23,26)(H,27,28)/t13-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQGCLHXUPGUSZ-HIFRSBDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of (1R,2S)-2-[[(7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino]-cyclohexanecarboxylic acid (PF-06928215)?
A1: PF-06928215 acts as a high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS). [] It binds to the active site of cGAS, preventing the binding of substrates (ATP and GTP) necessary for the synthesis of 2′, 3′ -cGAMP (cGAMP). [] cGAMP is a crucial secondary messenger involved in the innate immune response to cytosolic dsDNA. [] By inhibiting cGAS, PF-06928215 effectively disrupts this pathway. []
Q2: How potent is PF-06928215 as a cGAS inhibitor?
A2: PF-06928215 exhibits a high affinity for cGAS, with a dissociation constant (KD) of 200 nM. [] This signifies a strong binding interaction between the inhibitor and the enzyme, highlighting its potency.
Q3: What structural information is available about the interaction between PF-06928215 and cGAS?
A3: High-resolution crystal structures of the catalytic domain of human cGAS (h-cGASCD) in complex with PF-06928215 have been determined. [] This structural data provides detailed insights into the binding mode and interactions between the inhibitor and the enzyme's active site. []
Q4: What experimental techniques have been used to study PF-06928215 and its interaction with cGAS?
A4: Researchers have employed various techniques to study this interaction:
- Fluorescence Polarization (FP) Assays: A novel high-throughput FP assay utilizing Cy5-labelled cGAMP and a cGAMP-specific monoclonal antibody was developed to enable the rapid identification and optimization of cGAS inhibitors like PF-06928215. []
- Molecular Docking: In silico screening methods like molecular docking were used to predict the binding modes of PF-06928215 and other potential cGAS inhibitors. []
- Crystallography: X-ray crystallography was instrumental in obtaining high-resolution structures of h-cGASCD bound to PF-06928215, providing key information about their interaction. []
- Enzyme Activity Assays: These assays were employed to directly measure the inhibitory effect of PF-06928215 on cGAS enzymatic activity. []
Q5: What is the significance of PF-06928215 in cGAS research and drug discovery?
A5: PF-06928215 has been instrumental in advancing cGAS research by:
- Validating cGAS as a Druggable Target: The discovery of PF-06928215, a potent and selective cGAS inhibitor, demonstrated the druggability of this enzyme and opened avenues for developing therapeutics targeting cGAS. []
- Providing a Tool Compound: PF-06928215 serves as a valuable tool compound for researchers to further investigate the biological function of cGAS and its role in various diseases. []
- Facilitating Development of Next-Generation Inhibitors: The structural and biochemical data obtained from studies with PF-06928215 are invaluable for guiding the design and development of next-generation cGAS inhibitors with improved potency and pharmacological properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2662471.png)
![(E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2662472.png)




![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]acetamide](/img/structure/B2662482.png)



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide](/img/structure/B2662491.png)
![4-ethoxy-3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662492.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2662494.png)
